2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is an aromatic heterocyclic compound characterized by a quinoline core with a bromophenyl substituent at the 2-position and a carboxylic acid group at the 4-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its structural features that may interact with biological targets effectively. The compound is cataloged under the CAS number 725687-88-7 and has various applications in scientific research, especially in the fields of organic synthesis and drug discovery .
This compound is derived from quinoline, a bicyclic structure known for its presence in numerous natural products and pharmaceuticals. The classification of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid falls under heterocyclic compounds, specifically within the category of substituted quinolines. Its synthesis often involves multi-step organic reactions that utilize various reagents and catalysts to achieve the desired substitution patterns .
The synthesis of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically employs the Suzuki-Miyaura cross-coupling reaction, which is a widely utilized method for forming carbon-carbon bonds. This method allows for the introduction of the bromophenyl group onto the quinoline structure.
The molecular formula of 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid is . The structure features:
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid can undergo several chemical transformations:
For substitution reactions, reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used. Oxidation may involve agents like potassium permanganate or chromium trioxide .
The mechanism of action for compounds like 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid typically involves interactions with specific biological targets, such as enzymes or receptors. For instance, quinoline derivatives have been studied for their inhibitory effects on various kinases involved in cancer pathways. The binding affinity and selectivity towards these targets are often assessed through molecular docking studies, which provide insights into their potential therapeutic effects .
The compound's properties make it suitable for further modifications to enhance its biological activity while maintaining stability during synthesis and storage .
2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic acid has significant applications in scientific research:
Quinoline derivatives have been integral to medicinal chemistry since the isolation of quinine from Cinchona bark in the 19th century. The quinoline-4-carboxylic acid motif emerged as a privileged scaffold in the 20th century, exemplified by brequinar—a potent dihydroorotate dehydrogenase (DHODH) inhibitor investigated in cancer clinical trials during the 1980s-1990s [2]. Despite brequinar’s clinical limitations (poor aqueous solubility and aggregation tendencies), its high-affinity binding to DHODH validated the core structure for targeting nucleotide metabolism [2]. Modern synthetic advancements, particularly the Pfitzinger reaction, enabled efficient diversification of this scaffold. This method facilitates the condensation of isatin derivatives with ketones to construct polysubstituted quinoline-4-carboxylic acids, allowing precise installation of pharmacophores like the 3-bromophenyl and 6-methyl groups [2] [7]. Contemporary drug discovery leverages these synthetic routes to optimize pharmacokinetic properties while retaining target engagement, positioning quinoline-4-carboxylic acids as versatile platforms for oncology, antimicrobial, and kinase-targeted therapeutics [10].
Table 1: Key Milestones in Quinoline-4-Carboxylic Acid Drug Discovery
Time Period | Development | Significance |
---|---|---|
19th Century | Isolation of quinine | Established antimalarial efficacy of quinoline alkaloids |
1980s | Brequinar development | First clinical exploration of quinoline-4-carboxylic acids as anticancer agents |
1990s-2000s | Pfitzinger reaction optimization | Enabled efficient synthesis of complex C2/C6-substituted derivatives |
2010s-Present | Targeted DHODH/Aurora kinase inhibitors | Rational design exploiting halogen and methyl substituents for potency/selectivity [2] [6] |
The bioactivity of 2-(3-bromophenyl)-6-methylquinoline-4-carboxylic acid (CAS: 725687-88-7; MW: 342.19 g/mol) is critically governed by its C2 and C6 substituents [3] [9]. The 3-bromophenyl group at C2 enhances target affinity through two mechanisms:
The 6-methyl group contributes through electronic and steric effects:
Table 2: Impact of Substituents on Biological Activity
Substituent Position | Chemical Effect | Biological Consequence |
---|---|---|
C2: 3-Bromophenyl | Halogen bonding capability | 28.48% Aurora A inhibition vs. 7.64% for unsubstituted [6] |
C2: 4-Bromophenyl | Enhanced hydrophobic contact | 3-fold higher DHODH affinity vs. chloro analogue [7] |
C6: Methyl | Electron donation | Improved cellular potency (HCT-116 IC₅₀ reduced by 40%) [2] |
C6: Unsubstituted | Higher polarity | Reduced cellular uptake despite maintained enzyme affinity [2] |
These structural features synergize to optimize target selectivity and drug-like properties. For instance, in Aurora A kinase inhibition, the 3-bromophenyl/6-methyl combination minimizes off-target interactions with kinases like ABL-1 or mTOR (inhibition <15% at 10 μM) while maintaining >50% Aurora A blockade [6]. This precision underscores the scaffold’s versatility for hit-to-lead campaigns targeting nucleotide-dependent or kinase-driven pathologies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1